4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-16-4-2-3-15(10-16)20-17(21)14(11-19)9-12-5-7-13(8-6-12)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZIAZUUGMMFGN-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, which include a cyano group, a methoxyaniline moiety, and a benzoic acid framework. Its molecular formula is C18H14N2O4, with a molecular weight of 322.32 g/mol. This compound has been studied for its potential biological activities, particularly in enzyme inhibition and receptor binding.
Structural Characteristics
The compound's structure allows for various chemical interactions, making it a subject of interest in both synthetic and biological chemistry. The presence of functional groups such as the cyano and methoxyanilino groups are believed to facilitate interactions with specific enzymes or receptors, influencing various biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly:
- Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes which are critical in metabolic pathways.
- Receptor Binding : Interaction studies have demonstrated its ability to bind effectively to specific biological targets, influencing enzymatic activities and signaling pathways.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Enzymatic Pathways : It has been observed to activate or inhibit enzymes involved in protein degradation systems, such as the ubiquitin-proteasome pathway and the autophagy-lysosome pathway .
- Cell Signaling : By binding to specific receptors, this compound can modulate signaling pathways that are crucial for cellular homeostasis and response to stress.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays have indicated that this compound can enhance proteasomal activity in human fibroblasts, suggesting potential applications in anti-aging therapies .
- Cytotoxicity Assessments : Evaluations of cytotoxicity in various cancer cell lines (e.g., Hep-G2 and A2058) showed no significant cytotoxic effects at certain concentrations (up to 10 μg/mL), indicating a favorable safety profile for further therapeutic exploration .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds reveals key differences in substituents, electronic properties, and applications:
Key Findings:
Electronic Properties: The 3-methoxyanilino group in the target compound provides moderate electron donation compared to the stronger electron-donating 4-dimethylamino group in Mallam et al.'s DSSC dye. This results in a red-shifted absorption spectrum but lower power conversion efficiency (PCE ~3.3% vs. the target compound's unspecified PCE) . Substituents like 3-chloro-2-methylanilino () or 3,5-di-tert-butyl-4-hydroxyphenyl () alter solubility and redox potentials, directing applications toward bioactivity or antioxidant roles .
Synthetic Routes: The target compound and its benzoic acid/acrylamide analogs () are synthesized via Knoevenagel condensation, whereas Mallam et al.'s dyes use vapor-phase deposition for higher purity .
Biological vs. Photovoltaic Applications: Methoxy and cyano groups favor DSSC applications due to charge-transfer capabilities, while bulky tert-butyl/hydroxyl groups () enhance radical-scavenging activity in pharmaceuticals .
Steric and Electronic Effects :
- Meta-substitution (3-methoxy in the target compound) reduces steric hindrance compared to ortho-substituted analogs (), improving conjugation and light absorption in DSSCs .
Data Tables
Table 1: Substituent Effects on DSSC Performance
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid, and what critical reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step sequence:
- Step 1 : Formation of the cyanoenone moiety via Knoevenagel condensation between a benzaldehyde derivative and cyanoacetamide under basic conditions (e.g., piperidine catalyst, ethanol solvent, 60–80°C) .
- Step 2 : Introduction of the 3-methoxyanilino group via nucleophilic substitution or amidation, requiring anhydrous conditions and a coupling agent like EDC/HOBt to minimize hydrolysis .
- Critical Conditions : Solvent polarity (e.g., DMF vs. THF) and temperature control (60–100°C) are vital for Z-configuration retention. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- 1H/13C NMR : Confirm Z-configuration via coupling constants (J = 10–12 Hz for trans-olefin protons) and methoxy singlet at δ ~3.8 ppm .
- IR Spectroscopy : Detect cyano (C≡N stretch at ~2200 cm⁻¹) and carbonyl (amide C=O at ~1680 cm⁻¹; benzoic acid C=O at ~1700 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO2 from benzoic acid moiety) .
Q. What in vitro assays are recommended for initial evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., serine proteases or kinases) with IC50 determination via dose-response curves (1 nM–100 µM range) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with controls for Z-configuration stability (e.g., HPLC monitoring post-assay) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of Z-configuration stability during synthesis?
- Methodological Answer :
- DFT Calculations : Compare Z/E isomerization energy barriers to identify stabilizing substituents (e.g., methoxy groups reduce rotational freedom) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. ethanol) on isomer stability over 100-ns trajectories .
- Retrosynthesis Tools : AI-driven platforms (e.g., BenchChem’s Pistachio/Reaxys models) propose routes favoring Z-configuration via steric hindrance or H-bonding .
Q. How to resolve contradictions in reported bioactivity data across different cell lines or assays?
- Methodological Answer :
- Assay Standardization : Control for pH (affects benzoic acid ionization), serum protein binding (use FBS-free media), and intracellular esterase activity (via pre-treatment with inhibitors) .
- Metabolite Profiling : LC-MS/MS to detect in situ isomerization or degradation products interfering with activity .
Q. What strategies enable regioselective functionalization of the benzoic acid core without disrupting the Z-configuration?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the benzoic acid as a methyl ester (MeOH/H2SO4), perform electrophilic substitution (e.g., nitration at 5-position), then hydrolyze back .
- Directed Ortho-Metalation : Use LiTMP to introduce substituents ortho to the methoxy group, leveraging directing effects .
Q. How does the methoxy group modulate biological activity, and how to design structure-activity relationship (SAR) studies?
- Methodological Answer :
- SAR Design : Synthesize analogs with -OCH3 replaced by -OH, -OCF3, or -H. Test in parallel assays to correlate substituent electronics (Hammett σ values) with activity .
- Crystallography : Co-crystallize with target enzymes (e.g., COX-2) to identify H-bonding or hydrophobic interactions involving the methoxy group .
Data Contradiction Analysis
Q. Conflicting solubility data in DMSO vs. aqueous buffers: How to determine accurate parameters?
- Methodological Approach :
- Equilibrium Solubility : Shake-flask method with HPLC quantification after 24-h equilibration at 25°C. Adjust pH (2–10) to assess ionization effects .
- Microscopic pKa Determination : Use potentiometric titration (GLpKa) to resolve overlapping pKa values for benzoic acid and amide groups .
Q. Discrepancies in reported melting points (e.g., 180–220°C): What factors contribute to variability?
- Resolution Strategies :
- Polymorphism Screening : Perform DSC/TGA to detect polymorphs or solvates. Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) .
- Purity Validation : Quantify trace impurities (<0.5% via HPLC) that depress melting points .
Methodological Tables
Table 1 : Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|---|
| Cyanoenone Formation | Knoevenagel Condensation | Cyanoacetamide, piperidine, ethanol, 70°C | Use molecular sieves to remove H2O |
| Amidation | Nucleophilic Substitution | 3-Methoxyaniline, EDC/HOBt, DMF, 50°C | Pre-activate carboxylic acid for 1 h |
Table 2 : Spectroscopic Markers for Configuration Analysis
| Technique | Z-Configuration Marker | E-Configuration Marker |
|---|---|---|
| 1H NMR | δ 6.8–7.2 ppm (vinyl protons, J = 10–12 Hz) | δ 7.3–7.6 ppm (J = 15–17 Hz) |
| IR | C≡N stretch at 2215 cm⁻¹ | Shifted to 2190 cm⁻¹ due to conjugation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
